L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine

Description

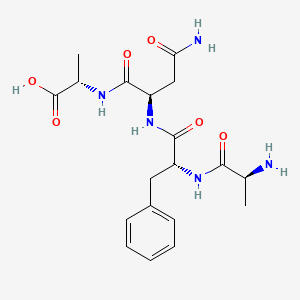

L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine is a tetrapeptide with the sequence L-Ala-D-Phe-D-Asn-L-Ala. Its unique structural features include the incorporation of two D-amino acids (D-Phe and D-Asn) and two L-amino acids (L-Ala termini).

Properties

CAS No. |

821776-00-5 |

|---|---|

Molecular Formula |

C19H27N5O6 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C19H27N5O6/c1-10(20)16(26)23-13(8-12-6-4-3-5-7-12)18(28)24-14(9-15(21)25)17(27)22-11(2)19(29)30/h3-7,10-11,13-14H,8-9,20H2,1-2H3,(H2,21,25)(H,22,27)(H,23,26)(H,24,28)(H,29,30)/t10-,11-,13+,14+/m0/s1 |

InChI Key |

YJCFQVFNPZSDJE-CDGCEXEKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General SPPS Framework

Solid-phase peptide synthesis remains the gold standard for synthesizing complex peptides like L-alanyl-D-phenylalanyl-D-asparaginyl-L-alanine. The process begins with anchoring the C-terminal amino acid (L-alanine) to a resin support, typically polystyrene or polyacrylamide, via a acid-labile linker. To prevent unintended polymerization, the α-amino group and reactive side chains are protected with temporary (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) and permanent (e.g., tert-butyl) protecting groups, respectively.

Incorporation of D-Amino Acids

The inclusion of D-phenylalanine and D-asparagine necessitates stringent stereochemical control. During coupling, preactivated D-amino acid derivatives—such as symmetric anhydrides or hydroxybenzotriazole (HOBt)-activated esters—are introduced to minimize racemization. For example, D-phenylalanine is coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF), achieving >95% coupling efficiency.

Deprotection and Cleavage

After sequential coupling, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) to remove protecting groups. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Cleavage time | 2–4 hours | Minimizes side reactions |

| TFA concentration | 95% v/v | Complete deprotection |

| Scavenger ratio | 2.5% TIS, 2.5% H₂O | Prevents alkylation artifacts |

Solution-Phase Synthesis

Stepwise Coupling Strategy

Solution-phase synthesis is less common for tetrapeptides due to labor-intensive purification steps. However, for small-scale production, it offers flexibility in intermediate characterization. The process involves:

- Protection : Temporary Boc (tert-butoxycarbonyl) groups shield α-amino groups, while side chains are protected with benzyl (Bzl) or trityl (Trt) groups.

- Activation : Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) activate carboxyl groups for coupling.

- Deprotection : Sequential removal of Boc groups with HCl in dioxane enables chain elongation.

Challenges in Stereochemical Control

Racemization during activation remains a critical issue. Studies show that using 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces racemization of D-amino acids by 40%. Additionally, maintaining a pH of 6.8–7.2 during coupling—achieved via ammonia titration—preserves enantiomeric integrity.

Enantiomeric Control in Amino Acid Preparation

Synthesis of D-Alanine and D-Phenylalanine

The patent by details a high-yield method for D-alanine synthesis, pivotal for this peptide:

- Reaction conditions : L-chloropropionic acid (96% enantiomeric excess) reacts with ammonia and urotropine (15–30 mol%) at 65°C and pH 6.8–7.2.

- Workup : Electrodialysis removes inorganic salts, followed by crystallization to isolate D-alanine (>98% ee).

| Example | Starting Material | Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Example 2 | L-chloropropionic | 65°C, pH 6.9, 4 hrs | 73% | >98% ee |

| Example 3 | Na L-chloropropionate | 65°C, pH 7.0 | 72% | >98% ee |

Comparative Analysis of Synthesis Methods

Yield and Purity

SPPS outperforms solution-phase methods in both yield and purity for tetrapeptides:

| Method | Average Yield | Purity (HPLC) | Time per Residue |

|---|---|---|---|

| SPPS (continuous-flow) | 99.3% | >99% | 30–60 minutes |

| Solution-phase | 65–75% | 85–90% | 4–6 hours |

Continuous-flow SPPS, as described in, reduces cycle times to 4 hours for a tetrapeptide by recycling symmetric anhydrides.

Scalability and Cost

- SPPS : Cost-prohibitive for large-scale production due to resin and reagent expenses.

- Solution-phase : More scalable but requires extensive purification infrastructure.

Challenges and Optimization Strategies

Racemization During Coupling

D-amino acids are prone to racemization under basic conditions. Mitigation strategies include:

Purification of Stereoisomers

Reverse-phase HPLC with chiral stationary phases (e.g., crown ether columns) resolves D/L diastereomers, achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can target the amide bonds within the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while reduction of amide bonds can produce smaller peptide fragments.

Scientific Research Applications

L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine has several scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Industry: The compound can be utilized in the development of novel biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the D-phenylalanine residue may enhance binding to certain hydrophobic pockets in proteins, while the D-asparagine residue can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine with key analogs based on sequence, chirality, molecular weight, and functional attributes:

Functional and Pharmacological Differences

- Degarelix and Abarelix : These gonadotropin-releasing hormone (GnRH) antagonists share structural motifs with this compound, such as D-Phe and D-Asn residues. These modifications enhance metabolic stability and receptor binding specificity, enabling clinical use in prostate cancer .

- However, its dual D-chirality still confers resistance to enzymatic degradation .

- All-D Peptides (e.g., D-Val-D-Leu-D-Ala-D-Asn-D-Phe-D-Leu) : Fully D-configured peptides exhibit near-complete protease resistance but face challenges in cellular uptake and target recognition compared to mixed-chirality peptides .

Chirality and Stability

- Mixed Chirality : The tetrapeptide’s combination of L- and D-residues balances stability and bioactivity. For example, D-Phe and D-Asn reduce cleavage by proteases like chymotrypsin, while L-Ala termini may facilitate membrane permeability .

- Contrast with L-Phe Derivatives : highlights that L-phenylalanine analogs (e.g., L-Phe-Ala) are more susceptible to enzymatic breakdown but often exhibit higher natural receptor affinity .

Q & A

Q. What are the recommended methods for synthesizing L-Alanyl-D-phenylalanyl-D-asparaginyl-L-alanine, considering its mixed D/L-amino acid configuration?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is optimal for incorporating D-amino acids. Use Fmoc/t-Bu protecting groups and coupling reagents like HBTU or HATU in DMF. Chiral purity must be validated via:

- HPLC with a chiral column (e.g., Chirobiotic T) to resolve D/L isomers.

- NMR spectroscopy (e.g., - and -NMR) to confirm stereochemistry .

Example reaction conditions:

| Step | Reagent | Solvent | Time | Temperature |

|---|---|---|---|---|

| Coupling | HBTU, DIEA | DMF | 2–4 h | 25°C |

| Deprotection | Piperidine | DMF | 20 min | 25°C |

Q. Which analytical techniques are most effective for confirming the chiral configuration of this tetrapeptide?

Q. How can researchers assess the stability of this peptide under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 3–10) at 25–70°C. Monitor degradation via:

- Reverse-phase HPLC to quantify intact peptide.

- Mass spectrometry (LC-MS/MS) to identify hydrolysis products (e.g., cleavage at asparaginyl residues) .

Advanced Research Questions

Q. How can contradictory data on the peptide’s stability in aqueous solutions be resolved?

- Methodological Answer : Use stability-indicating assays with orthogonal techniques:

Q. What experimental strategies address challenges in enzymatic digestion analysis due to D-amino acids?

- Methodological Answer : Employ D-specific peptidases (e.g., DPP-IV) or chemical digestion (6M HCl, 110°C, 24h). Map fragments via:

Q. How can researchers design experiments to study this peptide’s interaction with bacterial cell wall enzymes?

- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics with enzymes like penicillin-binding proteins (PBPs). Validate with:

- Competitive assays using -labeled D-Ala-D-Ala (a known substrate for PBPs) .

Example experimental setup:

| Parameter | Value |

|---|---|

| Enzyme | PBP2a (from S. aureus) |

| Ligand | This compound (0.1–10 μM) |

| Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl |

Q. What strategies optimize the synthesis yield of this peptide when scaling from mg to gram quantities?

- Methodological Answer : Optimize resin loading (0.2–0.5 mmol/g) and implement double couplings for sterically hindered D-residues. Use microwave-assisted SPPS to reduce reaction time (e.g., 50°C for 5 min per coupling step). Monitor purity at each step via LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and CD data on the peptide’s secondary structure?

- Methodological Answer : CD spectra may suggest β-sheet propensity, while NMR NOE patterns indicate random coils. Resolve by:

- Temperature-dependent CD to assess thermal unfolding.

- Molecular dynamics (MD) simulations (AMBER or GROMACS) to model conformational flexibility.

Contradictions often arise from solvent effects (e.g., DMSO vs. aqueous buffers) .

Experimental Design Considerations

Q. What controls are essential when testing this peptide’s biological activity in cell-based assays?

**

- Methodological Answer : Include:

Q. How can computational modeling guide the design of analogs with enhanced protease resistance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.